Abacavir sulfate
Vue d'ensemble
Description
Le sulfate d'abacavir est un analogue nucléosidique carbocyclique synthétique utilisé principalement comme médicament antiviral. Il est couramment utilisé en association avec d'autres agents antirétroviraux pour le traitement de l'infection par le virus de l'immunodéficience humaine (VIH). Le sulfate d'abacavir est connu pour sa capacité à inhiber l'enzyme transcriptase inverse, qui est cruciale pour la réplication du VIH .
Mécanisme D'action
Target of Action
Abacavir sulfate, also known as Ziagen, primarily targets the HIV-1 reverse transcriptase (RT) . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for converting the virus’s RNA into DNA, a necessary step for the virus to replicate within host cells .
Mode of Action
Abacavir is a nucleoside analog reverse transcriptase inhibitor (NRTI) . It works by mimicking the natural substrates of the HIV-1 RT enzyme . Once inside the cell, abacavir is converted into its active form, carbovir triphosphate (CBV-TP), which is structurally similar to deoxyguanosine-5’-triphosphate (dGTP), a natural substrate of the RT enzyme . CBV-TP competes with dGTP for incorporation into the growing viral DNA chain. Once incorporated, it causes premature termination of the DNA chain, thereby inhibiting the replication of the HIV virus .
Biochemical Pathways
The primary biochemical pathway affected by abacavir is the HIV replication pathway . By inhibiting the RT enzyme, abacavir prevents the conversion of viral RNA into DNA, a critical step in the replication of the HIV virus . This results in a decrease in viral load and an increase in CD4 cell counts, improving the overall immune response against the virus .
Pharmacokinetics
Abacavir exhibits good bioavailability, with approximately 83% of the drug being absorbed after oral administration . It is metabolized in the liver and has an elimination half-life of approximately 1.54 ± 0.63 hours . The drug is excreted through both renal and fecal routes .
Result of Action
The primary molecular effect of abacavir’s action is the inhibition of HIV-1 RT , leading to a decrease in HIV replication . On a cellular level, this results in a decrease in viral load and an increase in CD4 cell counts, which are crucial for immune response . This helps to slow the progression of HIV infection and delay the onset of AIDS .
Action Environment
The efficacy and stability of abacavir can be influenced by various environmental factors. For instance, co-administration with alcohol may affect the metabolism of abacavir . Additionally, genetic factors can influence the drug’s action. Certain genetic variants can increase the risk of hypersensitivity reactions to abacavir . Therefore, genetic testing is recommended before initiating treatment to identify individuals at risk .
Applications De Recherche Scientifique
Abacavir sulfate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of nucleoside analogues and their chemical properties.
Biology: this compound is used in research related to HIV and other viral infections, helping to understand the mechanisms of viral replication and inhibition.
Medicine: The compound is a critical component of antiretroviral therapy for HIV-infected patients, often used in combination with other medications to improve efficacy and reduce resistance.
Industry: This compound is produced on an industrial scale for pharmaceutical use, with research focused on improving production methods and ensuring the stability and purity of the final product
Analyse Biochimique
Biochemical Properties
Intracellularly, Abacavir sulfate is converted by cellular enzymes to the active metabolite carbovir triphosphate, an analogue of deoxyguanosine-5’-triphosphate (dGTP) . This interaction with enzymes and other biomolecules plays a crucial role in its function as a reverse transcriptase inhibitor.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of HIV-1 reverse transcriptase, an enzyme needed for HIV virus replication . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a series of binding interactions with biomolecules. It competes with the natural substrate dGTP and inhibits the activity of HIV-1 reverse transcriptase . This inhibition prevents the replication of the HIV virus, thereby treating HIV and AIDS .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to have a terminal elimination half-life of approximately 1.5 hours
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . While specific threshold effects observed in these studies are not mentioned, it is known that hypersensitivity reactions can occur, which can be severe and sometimes fatal .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized via two pathways, uridine diphosphate glucuronyltransferase and alcohol dehydrogenase, resulting in the inactive glucuronide metabolite and the inactive carboxylate metabolite .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The apparent volume of distribution of this compound after intravenous administration is approximately 0.86 ± 0.15 L/kg, suggesting that this compound is distributed to extravascular spaces .
Subcellular Localization
As a nucleoside analog, it is expected to localize in the cell where it can interact with the reverse transcriptase enzyme to exert its antiviral effects .
Méthodes De Préparation
La synthèse du sulfate d'abacavir implique plusieurs étapes clés. Une méthode courante commence par un composé di-haloaminopyrimidine approprié, qui est réagi avec un aminoalcool pour former un composé intermédiaire. Cet intermédiaire est ensuite cyclisé pour donner un composé intermédiaire clé, suivi du déplacement d'un atome de chlore par la cyclopropylamine pour produire l'abacavir sous forme de base libre . La base libre est ensuite convertie en sa forme de sel de sulfate. Les méthodes de production industrielle font souvent appel à des groupes protecteurs et à des conditions réactionnelles spécifiques pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Le sulfate d'abacavir subit diverses réactions chimiques, notamment :
Oxydation : Le sulfate d'abacavir peut être oxydé dans des conditions spécifiques, conduisant à la formation de produits de dégradation.
Hydrolyse : Le composé est sensible à l'hydrolyse, en particulier en milieu acide, ce qui entraîne la dégradation de la molécule.
Substitution : Le déplacement des atomes de chlore par d'autres groupes, tels que la cyclopropylamine, est une étape clé de sa synthèse
Les réactifs couramment utilisés dans ces réactions comprennent la cyclopropylamine, la di-haloaminopyrimidine et divers groupes protecteurs. Les principaux produits formés à partir de ces réactions sont des intermédiaires qui conduisent finalement à la formation du sulfate d'abacavir .
Applications de la recherche scientifique
Le sulfate d'abacavir a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans l'étude des analogues nucléosidiques et de leurs propriétés chimiques.
Biologie : Le sulfate d'abacavir est utilisé dans la recherche sur le VIH et d'autres infections virales, contribuant à la compréhension des mécanismes de réplication et d'inhibition virales.
Médecine : Le composé est un élément essentiel du traitement antirétroviral pour les patients infectés par le VIH, souvent utilisé en association avec d'autres médicaments pour améliorer l'efficacité et réduire la résistance.
Industrie : Le sulfate d'abacavir est produit à l'échelle industrielle pour un usage pharmaceutique, avec des recherches axées sur l'amélioration des méthodes de production et la garantie de la stabilité et de la pureté du produit final
Mécanisme d'action
Le sulfate d'abacavir agit en inhibant l'enzyme transcriptase inverse, qui est essentielle à la réplication du VIH. Une fois dans l'organisme, le sulfate d'abacavir est converti en sa forme active, le carbovir triphosphate. Cette forme active imite le substrat naturel de l'enzyme, la désoxyguanosine triphosphate, et s'incorpore à l'ADN viral. Cette incorporation conduit à la terminaison de la chaîne d'ADN, empêchant le virus de se répliquer .
Comparaison Avec Des Composés Similaires
Le sulfate d'abacavir fait partie de la classe des médicaments appelés inhibiteurs nucléosidiques de la transcriptase inverse (INTI). Les composés similaires comprennent :
Zidovudine : Un autre INTI utilisé dans le traitement du VIH.
Lamivudine : Souvent utilisé en association avec l'abacavir pour une efficacité accrue.
Emtricitabine : Un composé similaire avec une structure chimique légèrement différente mais un mécanisme d'action similaire
Le sulfate d'abacavir est unique en raison de sa structure chimique spécifique, qui lui permet d'être très efficace pour inhiber l'enzyme transcriptase inverse. Sa capacité à être utilisé en association avec d'autres agents antirétroviraux en fait un composant précieux du traitement du VIH .
Activité Biologique
Ziagen, the brand name for abacavir sulfate , is a synthetic carbocyclic nucleoside analogue primarily used in the treatment of HIV. Its biological activity is characterized by its mechanism of action, pharmacokinetics, safety profile, and clinical efficacy. This article synthesizes diverse research findings and case studies to provide a comprehensive overview of the biological activity of Ziagen.
Abacavir exerts its antiviral effects by inhibiting the HIV reverse transcriptase enzyme. Upon entering the cell, abacavir is converted into its active metabolite, carbovir triphosphate. This metabolite competes with deoxyguanosine-5′-triphosphate (dGTP) for incorporation into viral DNA. The lack of a 3′-OH group in carbovir triphosphate prevents further elongation of the DNA strand, effectively terminating viral replication .
Pharmacokinetics
The pharmacokinetic properties of abacavir have been extensively studied:
- Absorption : Abacavir is rapidly absorbed following oral administration, with a geometric mean absolute bioavailability of approximately 83% .
- Distribution : The volume of distribution is around 0.9 L/kg, indicating extensive tissue distribution.
- Metabolism : It is primarily metabolized in the liver via glucuronidation and does not significantly inhibit cytochrome P450 enzymes, suggesting minimal drug interactions .
- Elimination : The elimination half-life ranges from 1.5 to 2 hours in healthy individuals, with renal excretion accounting for a minor route of elimination .
Parameter | Value |
---|---|
Absolute Bioavailability | 83% |
Volume of Distribution | 0.9 L/kg |
Half-life | 1.5 - 2 hours |
Major Metabolism Pathway | Glucuronidation |
Safety Profile
Abacavir is generally well-tolerated; however, it is associated with hypersensitivity reactions in some patients, particularly those carrying the HLA-B*5701 allele. Symptoms can include fever, rash, gastrointestinal symptoms, and respiratory issues. Discontinuation of the drug typically leads to resolution of symptoms .
Adverse Events
A study involving 780 subjects reported that adverse events were largely mild to moderate. The most common were gastrointestinal disturbances and hypersensitivity reactions .
Clinical Efficacy
The effectiveness of Ziagen has been demonstrated in various clinical settings:
- Viral Load Reduction : In a longitudinal study, the proportion of patients achieving an HIV-1 RNA level below 50 copies/mL increased significantly from 44.6% at baseline to 90.8% after 24 months .
- CD4+ T-cell Count Improvement : The mean CD4+ T-cell count rose from 334.7 cells/mm³ at baseline to higher levels over time during treatment .
Case Studies
Several case studies highlight the practical application and outcomes associated with Ziagen:
- Pediatric Use : A case study on pediatric patients demonstrated that abacavir was effective in reducing viral loads and increasing CD4 counts, supporting its use in younger populations .
- Real-world Effectiveness : An observational study confirmed that patients treated with abacavir maintained viral suppression and had improved immune function over extended periods .
Propriétés
IUPAC Name |
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t2*8-,10+;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHSRBZIJNQHKT-FFKFEZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N12O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 77,000 mg/l @ 25 °C | |
Record name | ABACAVIR SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 3.1X10-13 mm Hg @ 25 °C /Estimated/ /Abacavir/ | |
Record name | ABACAVIR SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Like dideoxynucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine), the antiviral activity of abacavir appears to depend on intracellular conversion of the drug to a 5-triphosphate metabolite; thus, carbovir triphosphate (carbocyclic guanosine triphosphate) and not unchanged abacavir appears to be the pharmacologically active form of the drug. Substantial differences exist in the rates at which human cells phosphorylate various nucleoside antiviral agents and in the enzymatic pathways involved., Enzymatic conversion of abacavir to carbovir triphosphate appears to be complex and involves certain steps and enzymes that differ from those involved in the enzymatic conversion of dideoxynucleoside reverse transcriptase inhibitors. Abacavir is phosphorylated by adenosine phosphotransferase to abacavir monophosphate, which is converted to carbovir monophosphate by a cytosolic enzyme. Subsequently, carbovir monophosphate is phosphorylated by cellular kinases to carbovir triphosphate. Abacavir is not a substrate for enzymes (i.e., thymidine kinase, deoxycytidine kinase, adenosine kinase, mitochondrial deoxyguanosine kinase) known to phosphorylate other nucleoside analogs. Because phosphorylation of abacavir depends on cellular rather than viral enzymes, conversion of the drug to the active triphosphate derivative occurs in both virus-infected and uninfected cells. Carbovir triphosphate is a structural analog of deoxyguanosine-5-triphosphate (dGTP), the usual substrate for viral RNA-directed DNA polymerase. Although other mechanisms may be involved in the antiretroviral activity of the drug, carbovir triphosphate appears to compete with deoxyguanosine-5-triphosphate for viral RNA-directed DNA polymerase and incorporation into viral DNA. Following incorporation of carbovir triphosphate into the viral DNA chain instead of deoxyguanosine-5-triphosphate, DNA synthesis is prematurely terminated because the absence of the 3-hydroxy group on the drug prevents further 5 to 3 phosphodiester linkages., The complete mechanism(s) of antiviral activity of abacavir has not been fully elucidated. Following conversion to a pharmacologically active metabolite, abacavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with viral RNA-directed DNA polymerase (reverse transcriptase). The drug, therefore, exerts a virustatic effect against retroviruses by acting as a reverse transcriptase inhibitor. | |
Record name | ABACAVIR SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white solid | |
CAS No. |
188062-50-2, 2736655-48-2 | |
Record name | Abacavir sulfate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188062502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abacavir sulfate, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2736655482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol hemisulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ABACAVIR SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J220T4J9Q2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ABACAVIR SULFATE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PPL256S5A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ABACAVIR SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does abacavir sulfate exert its anti-HIV activity?
A1: this compound is a prodrug that is metabolized to its active form, carbovir triphosphate. Carbovir triphosphate acts as a nucleoside reverse transcriptase inhibitor (NRTI) [, ]. It inhibits the HIV-1 reverse transcriptase enzyme by competing with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the viral DNA chain. This incorporation leads to chain termination, effectively halting viral DNA synthesis and replication [, ].
Q2: What is the significance of the M184V mutation in HIV-1 reverse transcriptase concerning abacavir resistance?
A2: The M184V mutation in HIV-1 reverse transcriptase is a commonly observed mutation associated with resistance to abacavir and lamivudine []. This mutation reduces the efficiency of carbovir triphosphate incorporation during DNA synthesis, conferring resistance to the drug.
Q3: Are there differences in the antiviral activity of abacavir in plasma and cerebrospinal fluid?
A3: Research suggests that HIV-1 RNA responses and reverse transcriptase genotype can differ between cerebrospinal fluid and plasma in some individuals []. This highlights the importance of considering both compartments when evaluating treatment response.
Q4: What is the molecular formula and weight of this compound?
A4: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they indicate that Ziagen is the brand name for this compound 300mg tablets []. Detailed chemical information can be found in drug information resources.
Q5: How does the structure of carbovir triphosphate, the active form of abacavir, contribute to its activity against HIV-1 reverse transcriptase?
A5: Carbovir triphosphate is a guanosine analog with a 2',3'-unsaturation in its carbocyclic deoxyribose ring []. This structural feature is crucial for its interaction with the HIV-1 reverse transcriptase enzyme and its chain termination activity.
Q6: Are there other nucleoside analogs with similar structures to abacavir that show activity against HIV?
A6: Yes, there are other nucleoside analogs with structural similarities to abacavir that exhibit anti-HIV activity. These include lamivudine (3TC), emtricitabine (FTC), and zidovudine (AZT) [, ]. These drugs share a similar mechanism of action as NRTIs but have variations in their structures that influence their potency, resistance profiles, and clinical applications.
Q7: Can abacavir be administered once daily, and does this impact its efficacy or safety?
A7: Studies have investigated the efficacy and safety of once-daily abacavir administration compared to twice-daily dosing [, ]. While once-daily dosing has shown comparable efficacy in some studies, there have been reports of a potentially increased risk of severe hypersensitivity reactions and diarrhea with this regimen [].
Q8: How is abacavir metabolized in the body?
A8: While the provided abstracts don't delve into the specifics of abacavir metabolism, they mention that it is a prodrug metabolized to its active form, carbovir triphosphate []. Detailed information about metabolic pathways can be found in drug information resources.
Q9: Has abacavir demonstrated efficacy in real-world clinical practice settings?
A10: Yes, data from the Ziagen Optimal Regimen and Resistance Observational (ZORRO) trial, a Phase IV study, suggest that abacavir-containing combination regimens demonstrate safety and efficacy profiles in clinical practice settings comparable to those observed in clinical trials [].
Q10: What are the implications of baseline resistance to abacavir in clinical trials?
A11: The presence of baseline resistance to abacavir in clinical trials can significantly impact study findings, potentially leading to an underestimation of a drug's true efficacy []. This highlights the importance of baseline resistance testing in clinical trials to ensure accurate assessments of treatment effects.
Q11: Is there cross-resistance between abacavir and other NRTIs?
A12: Yes, cross-resistance can occur between abacavir and other NRTIs, particularly those that select for the M184V mutation in HIV-1 reverse transcriptase, such as lamivudine [, ]. This means that resistance to one drug may confer resistance to the other, limiting treatment options.
Q12: Is there a genetic factor that can predict hypersensitivity reactions to abacavir?
A13: Yes, a strong association exists between the presence of the HLA-B*5701 allele and hypersensitivity reactions to abacavir [, ]. Testing for this allele is now standard practice before initiating abacavir therapy to minimize the risk of these potentially life-threatening reactions [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.